molecular formula C26H24N8O4 B4083519 5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole

5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole

Cat. No.: B4083519
M. Wt: 512.5 g/mol
InChI Key: VADZBSXBUWNFLT-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole is a complex organic compound characterized by multiple methoxy groups and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and 4-methoxyphenyl derivatives. The synthesis process may involve:

    Formation of the Ethenyl Linkage: This step involves the reaction of 3,4-dimethoxyphenyl derivatives with appropriate reagents to form the ethenyl linkage.

    Tetrazole Ring Formation:

    Final Assembly: The final step involves coupling the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ethenyl linkage can be reduced to form ethyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Scientific Research Applications

5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole has several scientific research applications:

    Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxybenzaldehyde: A related compound with aldehyde functionality.

    3,4-Dimethoxybenzoic Acid: An oxidation product of 3,4-dimethoxyphenyl derivatives.

Uniqueness

5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole is unique due to its combination of methoxy groups and tetrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O4/c1-35-20-10-6-18(7-11-20)33-25(27-29-31-33)22(15-17-5-14-23(37-3)24(16-17)38-4)26-28-30-32-34(26)19-8-12-21(36-2)13-9-19/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADZBSXBUWNFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC(=C(C=C3)OC)OC)C4=NN=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole
Reactant of Route 2
Reactant of Route 2
5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]ethenyl]-1-(4-methoxyphenyl)tetrazole

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